3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPBUZPLSGDYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324137 | |
| Record name | 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872701-27-4 | |
| Record name | 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a chloromethyl group on the pyridazine ring with a 4-chlorophenylthiol, often facilitated by a base such as sodium hydride or potassium carbonate.
Attachment of the 2-Furanyl Group: The final step includes the coupling of the 2-furanyl group to the pyridazine ring, which can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or furanyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Recent studies have indicated that pyridine derivatives, including those similar to 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine, exhibit significant antimicrobial and antiviral activities. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.
- Antimicrobial Activity : Research has shown that compounds with similar structures demonstrate high efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. For instance, derivatives of pyridine have been synthesized that showed Minimum Inhibitory Concentration (MIC) values ranging from 2.18–12.5 μg/mL against these pathogens .
- Antiviral Activity : Pyridine compounds have also been evaluated for their antiviral properties. They have shown promise in inhibiting viral replication, making them potential candidates for antiviral drug development .
Anticancer Properties
The anticancer potential of pyridazine derivatives is another area of significant interest. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of key signaling pathways involved in cell survival and proliferation .
- Case Studies : Several studies have documented the synthesis of pyridazine derivatives and their evaluation against different cancer cell lines. For example, thienopyrimidine derivatives have been reported to exhibit pronounced anticancer activities, suggesting that structural modifications can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Increases lipophilicity and membrane penetration |
| Methylthio Group | Enhances interaction with biological targets |
| Furan Ring | Contributes to electron delocalization, improving reactivity |
These features can significantly influence the compound's biological activity and help guide further synthetic modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone derivatives, which also exhibit diverse biological activities.
Aryl Sulfides: Other aryl sulfides with different substituents on the aromatic ring, which may have varying chemical and biological properties.
Uniqueness
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine stands out due to its unique combination of a pyridazine ring with both a 4-chlorophenylmethylthio group and a 2-furanyl group. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a pyridazine core with a 4-chlorophenyl group and a 2-furanyl moiety, contributing to its unique chemical properties. The presence of the sulfur atom in the methylthio group enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways.
- Receptors : It can bind to specific receptors, modulating their activity and altering physiological responses.
- Signaling Pathways : The compound is known to affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown:
- In vitro cytotoxicity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. The half-maximal effective concentration (EC50) values for these cell lines are reported to be around 10-20 μM .
- Mechanism of action : It induces apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal and antibacterial effects : In vitro tests reveal that it exhibits activity against several pathogenic fungi and bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 μg/mL to 32 μg/mL against various strains .
- Potential applications : This activity suggests possible applications in treating infections caused by resistant strains of bacteria and fungi.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study conducted on A549 lung carcinoma cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry analysis.
- Antimicrobial Testing : In another study, the compound was tested against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa, showing potent inhibitory effects compared to standard antibiotics.
Q & A
Basic: What are the recommended synthetic routes for 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 4-chlorobenzyl mercaptan with a pre-functionalized pyridazine intermediate under reflux conditions in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimizing reaction conditions includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
- Catalyst use : Phosphorus oxychloride or POCl₃ for dehydration steps in cyclization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H NMR for confirming substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR for carbonyl/thioether groups .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching C₁₇H₁₂ClN₂OS) .
- X-ray crystallography : For unambiguous confirmation of crystal structure, as demonstrated for similar pyridazine derivatives .
Advanced: How can researchers resolve contradictions in biological activity data for pyridazine derivatives, such as inconsistent IC₅₀ values across studies?
Answer:
Strategies include:
- Assay standardization : Use validated protocols (e.g., ATP-based kinase assays) with positive controls (e.g., staurosporine) to minimize variability .
- Orthogonal validation : Confirm activity via complementary methods (e.g., fluorescence polarization and SPR for binding affinity) .
- Structural benchmarking : Compare results with structurally characterized analogs (e.g., triazolopyridazines with similar substituents) to identify substituent-dependent trends .
Advanced: What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?
Answer:
- Molecular docking : Tools like AutoDock Vina to model interactions with kinase active sites (e.g., ATP-binding pockets) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 50–100 ns trajectories .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and halogen interactions .
Basic: What are the primary biological targets investigated for pyridazine derivatives similar to this compound, and what assays are used?
Answer:
Common targets and assays:
- Kinase inhibition : JAK2 or EGFR kinases tested via luminescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-chlorobenzylthio moiety in the compound's bioactivity?
Answer:
- Analog synthesis : Replace the 4-chlorobenzylthio group with methylthio, phenylthio, or alkyl variants .
- Activity profiling : Test analogs against primary targets (e.g., kinases) to correlate substituent electronegativity/steric effects with IC₅₀ shifts .
- Crystallographic analysis : Resolve co-crystal structures with target enzymes to identify key interactions (e.g., halogen bonding with active-site residues) .
Basic: What are the critical parameters for ensuring reproducibility in the synthesis of sulfur-containing pyridazine derivatives?
Answer:
- Solvent purity : Use anhydrous DMF or THF to prevent hydrolysis of intermediates .
- Inert atmosphere : Conduct reactions under N₂ or Ar to avoid oxidation of thioether groups .
- Catalyst quality : Use freshly distilled POCl₃ to ensure efficient cyclization .
Advanced: What methodologies are employed to analyze the metabolic stability of halogenated pyridazine compounds in preclinical studies?
Answer:
- In vitro models : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
- CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4) to identify major metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
